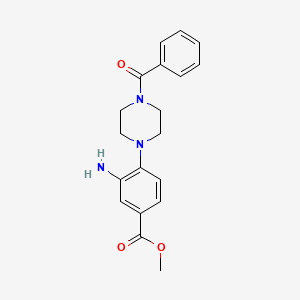

Methyl 3-amino-4-(4-benzoylpiperazin-1-yl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

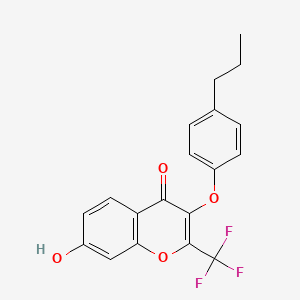

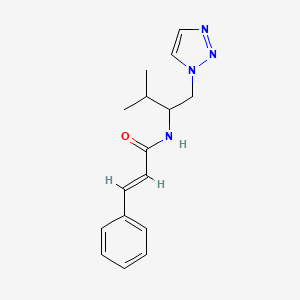

“Methyl 3-amino-4-(4-benzoylpiperazin-1-yl)benzoate” is a chemical compound with the molecular formula C19H21N3O3 . It is related to other compounds such as “Methyl 4-(piperazin-1-yl)benzoate” and “Methyl 4-(4-Acetylpiperazin-1-yl)benzoate” which have similar structures .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzoyl piperazine moiety attached to a methyl 3-amino benzoate moiety . The exact three-dimensional structure would require further analysis, such as X-ray crystallography .Scientific Research Applications

Photopolymerization Applications

In the field of polymer science, a study by Guillaneuf et al. (2010) introduced a compound related to Methyl 3-amino-4-(4-benzoylpiperazin-1-yl)benzoate as a photoiniferter for nitroxide-mediated photopolymerization (NMP2). This study highlighted its utility in generating polymers with controlled structures under UV light, demonstrating a novel approach to polymer synthesis with potential applications in material science and engineering (Guillaneuf et al., 2010).

Medicinal Chemistry and Drug Design

Within medicinal chemistry, compounds structurally similar to this compound have been explored for their potential as therapeutics. For instance, research by Collins et al. (1998) explored derivatives for their activity as PPARgamma agonists, indicating their significance in developing treatments for conditions like diabetes and obesity (Collins et al., 1998). Moreover, a study by Minegishi et al. (2015) found that certain indenopyrazoles, chemically related to this compound, act as tubulin polymerization inhibitors, showcasing potential in cancer therapy (Minegishi et al., 2015).

Organic Synthesis and Chemical Biology

In organic synthesis, the manipulation and functionalization of compounds like this compound are crucial for the development of novel heterocyclic compounds with potential biological activities. A study by Shah et al. (2014) demonstrated the synthesis of novel arylazopyrazolones with significant antimicrobial activity, indicating the role of similar compounds in generating new antimicrobials (Shah, 2014).

Mechanism of Action

Target of Action

Compounds with similar structures, such as imatinib, have been known to inhibit the activity of tyrosine kinases . Tyrosine kinases play a crucial role in the modulation of growth factor signals, which regulate cell proliferation and survival.

Mode of Action

Based on the structural similarity to other piperazine compounds, it can be hypothesized that it may interact with its targets through the formation of hydrogen bonds .

properties

IUPAC Name |

methyl 3-amino-4-(4-benzoylpiperazin-1-yl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3/c1-25-19(24)15-7-8-17(16(20)13-15)21-9-11-22(12-10-21)18(23)14-5-3-2-4-6-14/h2-8,13H,9-12,20H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQULMHFSDCFJTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

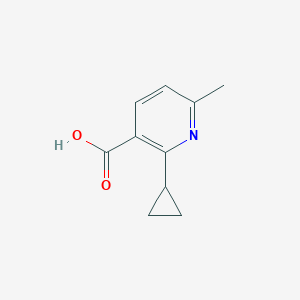

![8-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]sulfonylquinoline](/img/structure/B2995387.png)

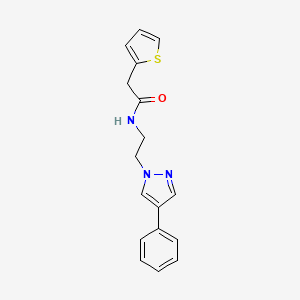

![N-(benzo[d][1,3]dioxol-5-yl)-4-(furan-3-yl)thiazol-2-amine hydrochloride](/img/structure/B2995388.png)

![2-(2-Fluorobenzyl)-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B2995397.png)

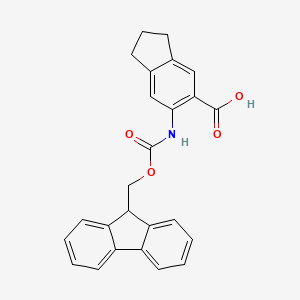

![5-Methyl-2-(2-methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2995403.png)